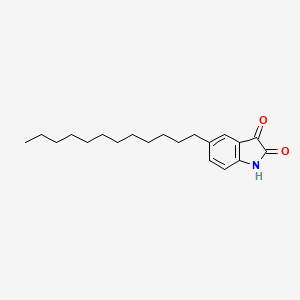
5-Dodecylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dodecylindoline-2,3-dione is an organic compound belonging to the indoline family. Indoline derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The structure of this compound consists of an indoline core with a dodecyl chain attached to the nitrogen atom and a dione functional group at positions 2 and 3.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecylindoline-2,3-dione can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indoline core. The dodecyl chain can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Dodecylindoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: The dione functional group can be oxidized to form quinone derivatives.
Reduction: Reduction of the dione group can yield hydroxyindoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyindoline derivatives.
Substitution: Various substituted indoline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
5-Dodecylindoline-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers.
Mécanisme D'action
The mechanism of action of 5-Dodecylindoline-2,3-dione involves its interaction with various molecular targets. The indoline core can interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. The dione functional group can undergo redox reactions, influencing cellular processes. The dodecyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indoline-2,3-dione: Lacks the dodecyl chain, making it less lipophilic.
5-Methylindoline-2,3-dione: Contains a methyl group instead of a dodecyl chain, resulting in different biological activities.
5-Phenylindoline-2,3-dione: Has a phenyl group, which affects its chemical reactivity and biological properties.
Uniqueness
5-Dodecylindoline-2,3-dione is unique due to the presence of the long dodecyl chain, which enhances its lipophilicity and influences its interaction with biological membranes. This structural feature distinguishes it from other indoline derivatives and contributes to its specific biological activities and applications.
Propriétés
Formule moléculaire |
C20H29NO2 |
|---|---|
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
5-dodecyl-1H-indole-2,3-dione |
InChI |
InChI=1S/C20H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18-17(15-16)19(22)20(23)21-18/h13-15H,2-12H2,1H3,(H,21,22,23) |
Clé InChI |
FVBCKYUPVZTJNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC2=C(C=C1)NC(=O)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(1,1-dimethylethoxy)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B13145145.png)
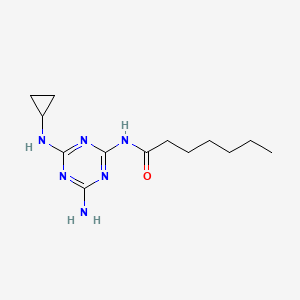


![1h-Pyrazolo[3,4-d]thiazole](/img/structure/B13145172.png)
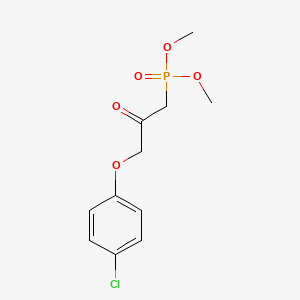
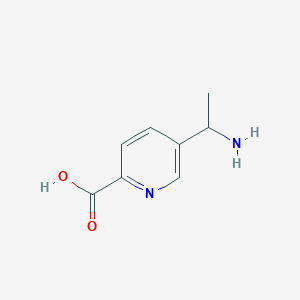
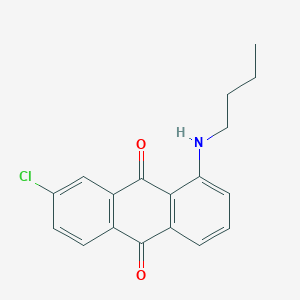
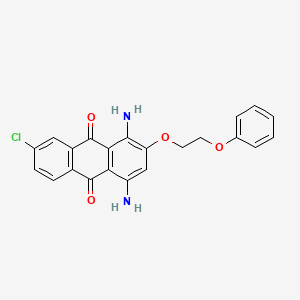

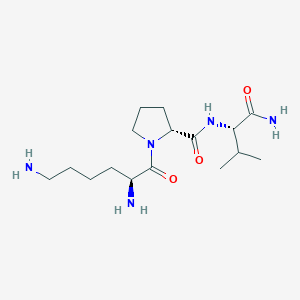
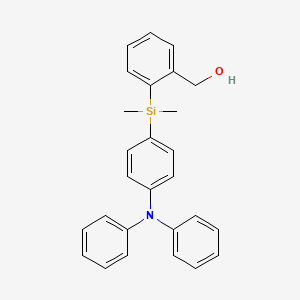
![1-(3-(1H-Imidazol-1-yl)propyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-3-hydroxy-5-(4-nitrophenyl)-1H-pyrrol-2(5H)-one](/img/structure/B13145227.png)

